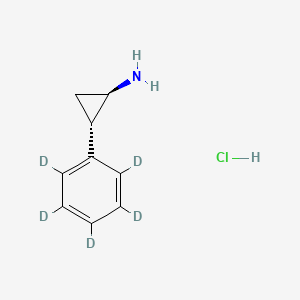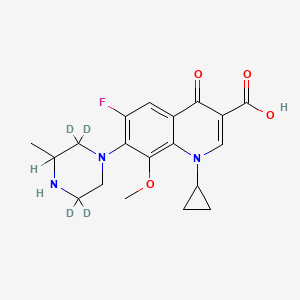
Gatifloxacin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gatifloxacin-d4 is a labeled fluoroquinolone antibiotic . It’s a version of gatifloxacin, an antibiotic that inhibits bacteria such as Helicobacter pylori and Campylobacter jejuni . It also inhibits bacterial DNA gyrase and topoisomerase IV . This fluoroquinolone acts as a wide-spectrum antibiotic, inhibiting the growth of gram-negative and gram-positive bacteria . It’s more potent than other fluoroquinolones because bacteria require two genetic mutations to become resistant to it .
Synthesis Analysis
Gatifloxacin is a synthetic compound that acts through suppression of bacterial DNA synthesis by inhibition of gyrase or topoisomerase II enzyme in gram-negative bacteria, and topoisomerase IV enzyme in gram-positive bacteria .Molecular Structure Analysis
The molecular weight of Gatifloxacin-d4 is 379.42 and the molecular formula is C19H18D4FN3O4 . The methyl substituted piperazinyl group at carbon 7 increases the stability of the molecule, thus improving its half-life and pharmacokinetics .Chemical Reactions Analysis
A validated, specific, stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of gatifloxacin, its degradation products, and its process-related impurities in bulk samples and in pharmaceutical dosage forms . Substantial degradation was observed during oxidative hydrolysis .Physical And Chemical Properties Analysis
Gatifloxacin-d4 has a molecular weight of 379.42 and a molecular formula of C19H18D4FN3O4 . It appears as an off-white solid . Its melting point is between 175 - 177 °C and it is soluble in chloroform and methanol .科学的研究の応用
Antibacterial Applications
Gatifloxacin is an antibacterial agent belonging to the fourth-generation fluoroquinolone family . It has improved activity against Gram-positive bacteria, anaerobes, and broad-spectrum activity against Gram-negative bacteria .
Synthesis of Dimers
During the laboratory process for Gatifloxacin, four piperazine-linked fluoroquinolone dimers of Gatifloxacin were observed and identified . The synthesis, characterization, and control of these dimers have been studied .
Metabolite Synthesis
Despropylene Gatifloxacin, a metabolite of Gatifloxacin, has been synthesized as part of the study on the origin and control of the dimers .
Analytical Techniques
Recent advances in analytical techniques have focused on the assessment of Gatifloxacin, either alone or in combination with other drugs, in various biological media . Techniques include High-performance liquid chromatography, Spectrophotometry, electrochemical methods, Spectrofluorometric, and High-performance thin layer chromatography .
Drug Combinations
Gatifloxacin is available in pharmaceutical matrices with many drugs like Levofloxacin, Moxifloxacin, Dexamethasone, Satranidazole, Difluprednate .
Controlled-Release Delivery
Gatifloxacin has been used in the design of a controlled-release delivery composite . This can increase the release rate of the active ingredients of Gatifloxacin and have a longer-lasting antibacterial effect than simple agents . This helps reduce the dosage and resistance of Gatifloxacin in clinical applications .
作用機序
Safety and Hazards
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/i5D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOMFCQGDBHNK-CNVQUGECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721474 |
Source


|
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gatifloxacin-d4 | |
CAS RN |
1190043-25-4 |
Source


|
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

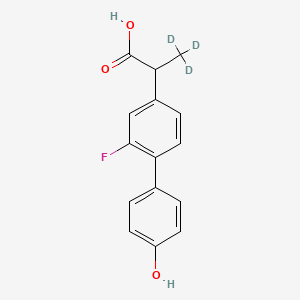

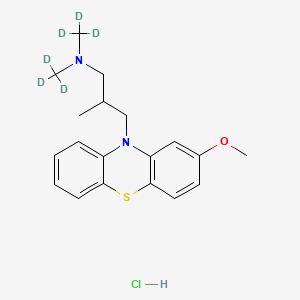
![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)
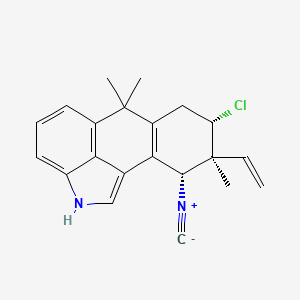

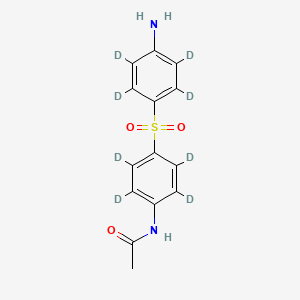
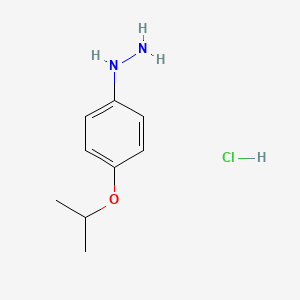


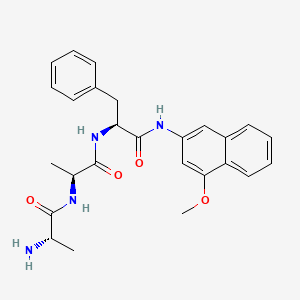
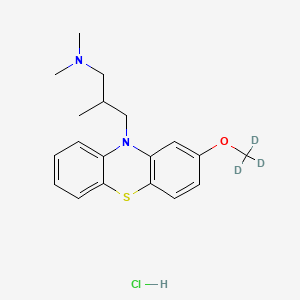
![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)
